![molecular formula C15H20N4O4 B2502237 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920197-73-5](/img/structure/B2502237.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DBDO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBDO is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide, due to its structural complexity, plays a crucial role in the synthesis of various chemical derivatives. Researchers Khalil, Berghot, and Gouda (2010) explored the synthesis of new N-substituted imide derivatives starting from dibenzobarrelene, leading to compounds with potential antibacterial properties. This study underscores the importance of such complex molecules in developing new chemical entities with potential therapeutic applications (Khalil, Berghot, & Gouda, 2010).
Neuropharmacological Research
In the realm of neuropharmacology, compounds structurally related to this compound have been synthesized and evaluated for their potential as central nervous system agents. Liégeois et al. (1994) synthesized a series of N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives to characterize their pharmacological profile in comparison to dibenzazepine reference compounds, assessing their affinities for D2, D1, 5-HT2, and cholinergic receptors (Liégeois et al., 1994).
Antidiabetic Drug Discovery
The compound's structural framework has also been explored in the context of antidiabetic drug discovery. Barf et al. (2002) reported on arylsulfonamidothiazoles as a new class of potential antidiabetic drugs, showcasing how modifications to the core structure of this compound can lead to potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, highlighting the molecule's relevance in drug development for metabolic disorders (Barf et al., 2002).
Pharmacophoric Applications
Viglianisi and Menichetti (2010) discussed the dihydrobenzoxathiine skeleton, related to the core structure of this compound, as a valuable pharmacophoric nucleus with a wide range of biological activities, including antimycotic and antioxidant properties. This review highlights the compound's versatility and potential as a pharmacophore in medicinal chemistry (Viglianisi & Menichetti, 2010).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-18-4-6-19(7-5-18)17-15(21)14(20)16-11-2-3-12-13(10-11)23-9-8-22-12/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCKSTGJFQHPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.